
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)- is a natural product found in Amathia convoluta with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
The quasi-antiaromatic 2H-indol-2-one ring system, closely related to the compound , has been utilized in various chemical synthesis processes. One study demonstrates the generation of this ring system by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid, leading to the smooth addition of pi-nucleophiles and affording substituted oxindoles. This methodology extends to intramolecular cyclization, yielding spiro-substituted oxindoles (D. England, Gökçe Merey, A. Padwa, 2007). A similar approach was detailed where the highly reactive 2H-indol-2-one system was employed for synthesizing substituted oxindoles and spiro-oxindoles, showcasing its utility in creating complex molecular architectures (A. Padwa, D. England, Gökçe Merey, 2007).
Antimicrobial Activity
Research into the antimicrobial properties of 2-indolinone derived compounds, including structures akin to 2H-indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-, has led to the discovery of significant growth inhibitory activity against a range of microorganisms. For instance, synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones demonstrated notable antimicrobial effects against various bacterial and fungal species, emphasizing the potential of these compounds in developing new antimicrobial agents (A. El-Gendy, A. Ahmedy, 2000).
Antioxidant Properties
The antioxidant potential of 2H-indol-2-one derivatives has also been a subject of investigation. New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds exhibited moderate to good antioxidant activities, with certain analogues showing comparable activity to ascorbic acid. This research highlights the potential of 2H-indol-2-one derivatives as novel antioxidants in therapeutic applications (A. Gupta, S. Kalpana, J. Malik, 2012).
Biological Potency of Indole-2,3-Dione Derivatives
Another study focused on the synthesis of ecofriendly fungicides and bactericides from indole-2,3-dione derivatives, showing important pharmacodynamic significance. The synthesized compounds, derived from 1,3-dihydro-3-[2-(phenyl)-2-oxoethylidene]-2H-indol-2-one and related structures, exhibited growth inhibitory potential against various fungal and bacterial strains, demonstrating their potential as biologically active agents (R. Singh, Pooja Nagpal, 2005).
Eigenschaften
CAS-Nummer |
184587-77-7 |
|---|---|
Molekularformel |
C11H9Br2NO3 |
Molekulargewicht |
363 g/mol |
IUPAC-Name |
4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H9Br2NO3/c1-5(15)4-11(17)9-7(13)2-6(12)3-8(9)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |
InChI-Schlüssel |
UCZPZZBCCIUPSH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |
Kanonische SMILES |
CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |
Synonyme |
convolutamydine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


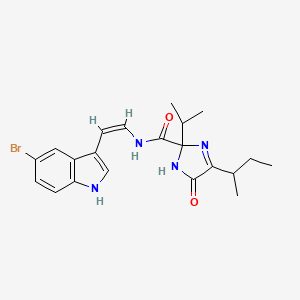
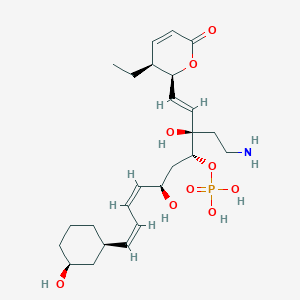
![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)
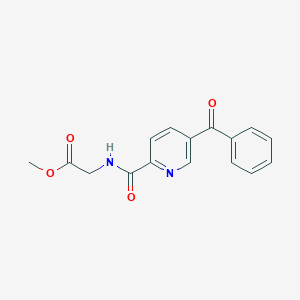
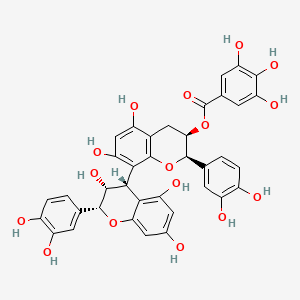

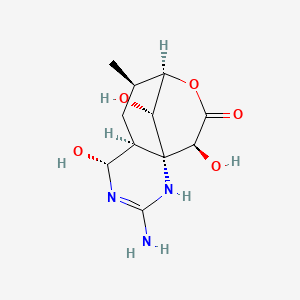
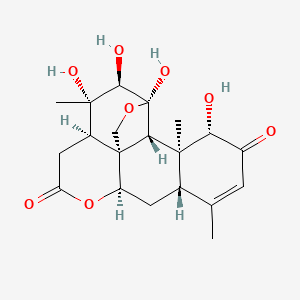

![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)


